molecular formula C16H16BrClN2O3S B4746425 N~1~-(2-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4746425
M. Wt: 431.7 g/mol
InChI Key: JUSKRHFCLYTESN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives, providing a pathway to (phenylsulfonyl)methylated compounds (Liu & Li, 2016). Additionally, glycinamide hydrochloride has been used as a directing group for C(sp3)−H arylation, leading to the efficient synthesis of benzylbenzaldehydes, which may be relevant to the compound's synthesis pathway (Wen & Li, 2020).

Molecular Structure Analysis

The molecular structure of N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide and its analogs can be analyzed through NMR and mass spectrometry, providing insights into their structural features. For instance, complete NMR assignments for chloroacetamide, bromoacetamide, and glycinamide analogs have been made to understand the structural aspects of N-linked glycoproteins (Malik & Risley, 2001).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides and their derivatives, such as the specific solvation for N-chemoselective arylsulfonylation of amino acids and their esters, provide a basis for understanding the reactivity and chemical properties of compounds like N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide (Penso et al., 2003).

Physical Properties Analysis

The physical properties of related compounds, such as their synthesis, characterization, and the study of polymeric materials, can shed light on the physical attributes of N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide. For instance, the synthesis and characterization of polymeric sulfonamides offer insights into material properties relevant to the compound (Rajkotia et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds like N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide, can be inferred from studies on sulfonamide derivatives and their interactions in chemical reactions. Research on the synthesis and reactivity of sulfonamide and sulfone compounds provides valuable information on their chemical behavior (Meagher & Shechter, 1998).

properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(10-12-6-8-13(18)9-7-12)11-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSKRHFCLYTESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

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